

# Navigating Neurotherapeutics: A Comparative Guide to Selective HDAC6 Inhibition in Peripheral Neuropathy

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological effects of selective Histone Deacetylase 6 (HDAC6) inhibition, with a focus on the therapeutic approach advanced by **Augustine** Therapeutics, in various models of peripheral neuropathy. We will delve into the mechanism of action, comparative preclinical efficacy, and the experimental frameworks used to evaluate this promising therapeutic strategy.

## Introduction to Selective HDAC6 Inhibition

Peripheral neuropathies, such as Charcot-Marie-Tooth (CMT) disease, are a group of debilitating inherited disorders characterized by progressive damage to the peripheral nerves. [1][2][3] A key pathological feature in many of these neuropathies is the disruption of axonal transport, a critical process for neuronal health and function. Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a significant therapeutic target due to its role in regulating the acetylation of  $\alpha$ -tubulin, a key component of microtubules, which are the "highways" for axonal transport.[4] Increased HDAC6 activity leads to the deacetylation of  $\alpha$ -tubulin, which impairs the stability of microtubules and hinders the transport of essential cargoes like mitochondria.

**Augustine** Therapeutics is a biopharmaceutical company at the forefront of developing novel, selective HDAC6 inhibitors. Their lead candidate, AGT-100216, is a peripherally-restricted, orally available small molecule currently in Phase I clinical trials for the treatment of CMT.[2][3]

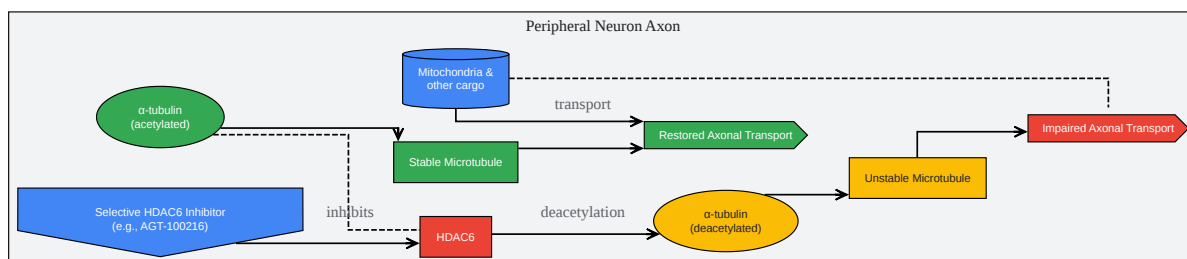
[5] This guide will compare the biological effects of selective HDAC6 inhibitors, including the approach taken by **Augustine** Therapeutics, against other potential therapeutic strategies for peripheral neuropathies.

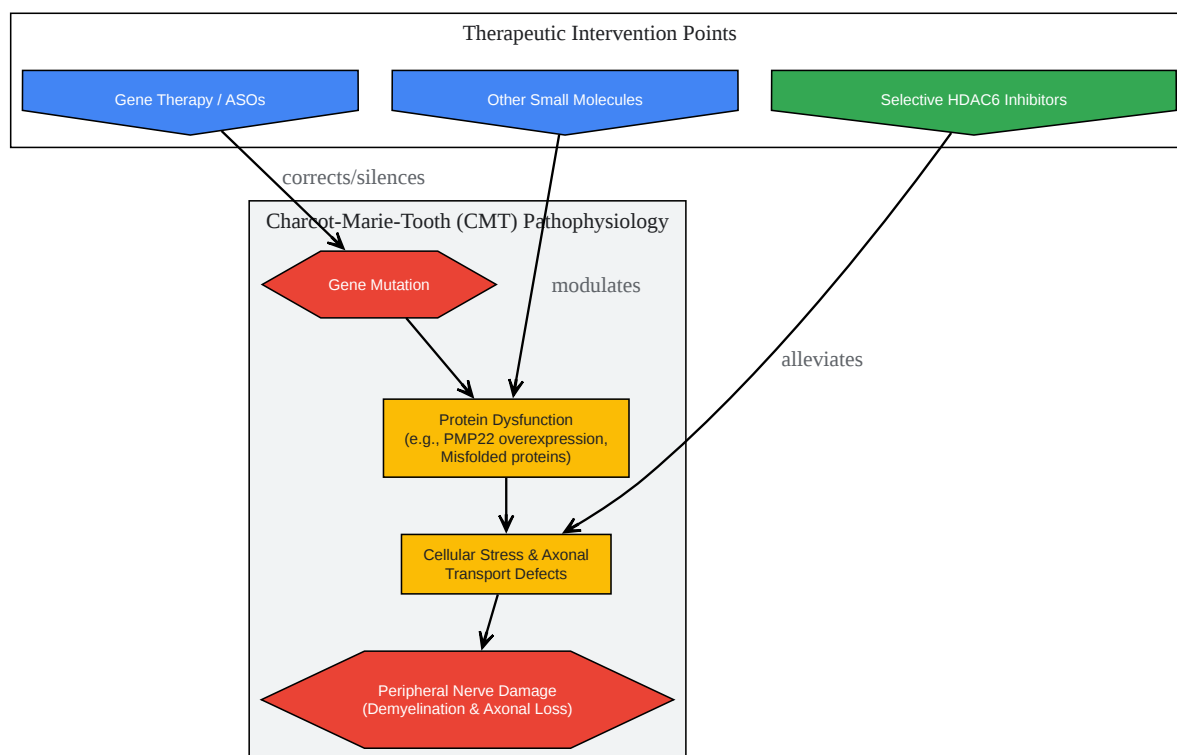
## Mechanism of Action: The HDAC6 Signaling Pathway

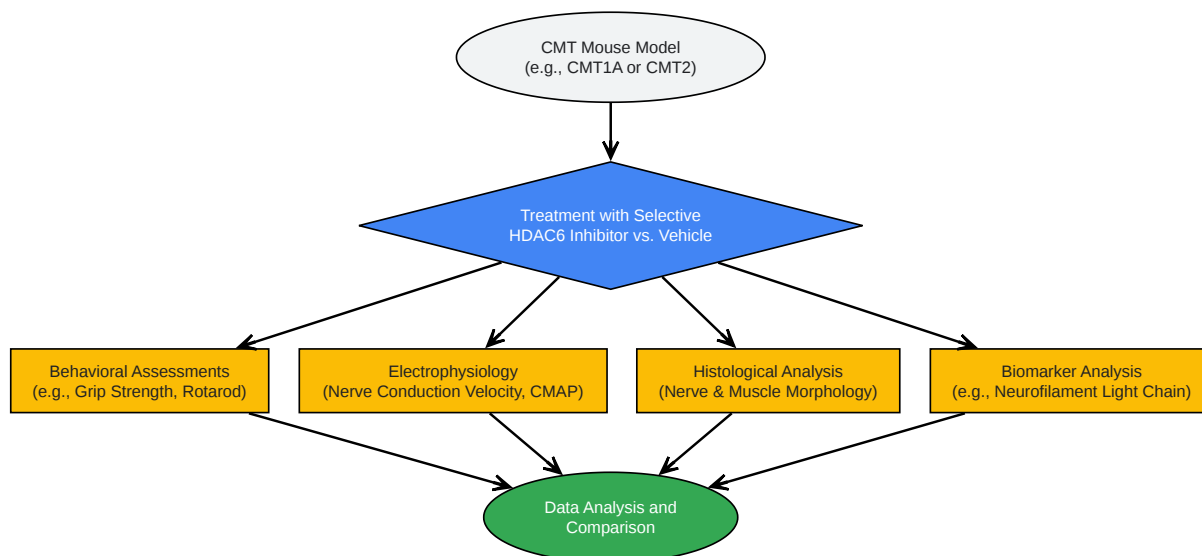
HDAC6 primarily functions in the cytoplasm, where it deacetylates non-histone proteins, most notably  $\alpha$ -tubulin and the chaperone protein Hsp90. The acetylation of  $\alpha$ -tubulin is crucial for the binding of motor proteins, such as kinesin and dynein, which are responsible for anterograde and retrograde axonal transport. By inhibiting HDAC6, the acetylation of  $\alpha$ -tubulin is increased, leading to enhanced microtubule stability and improved axonal transport. This, in turn, is expected to restore neuronal function and mitigate the progression of peripheral neuropathies.

Furthermore, the inhibition of HDAC6 and its effect on Hsp90 can influence the folding and degradation of misfolded proteins, a mechanism that is also implicated in the pathology of some forms of CMT.[4][6]

Below is a diagram illustrating the central role of HDAC6 in axonal transport and the therapeutic intervention point for selective inhibitors.







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